AFF4-CCNT1 Binding Affinity: KL-1 vs. Structural Homolog KL-2
In a direct head-to-head comparison using an AlphaLISA assay, KL-1 inhibited the AFF4-CCNT1 interaction with a Ki of 3.48 μM, while its structural homolog KL-2 exhibited a Ki of 1.50 μM, representing a 2.3-fold difference in potency [1]. This quantitative difference is critical for researchers selecting the appropriate tool compound for dose-response studies or when seeking a less potent control for structure-activity relationship (SAR) analyses.
| Evidence Dimension | Binding affinity (Ki) for AFF4-CCNT1 interaction |
|---|---|
| Target Compound Data | 3.48 μM |
| Comparator Or Baseline | KL-2: 1.50 μM |
| Quantified Difference | KL-2 is 2.3-fold more potent |
| Conditions | Cell-free AlphaLISA assay |
Why This Matters
This data directly informs procurement decisions by quantifying the potency differential between two commercially available SEC inhibitors, enabling researchers to select the appropriate compound for their specific experimental sensitivity requirements.
- [1] Liang, K., Smith, E. R., Aoi, Y., Stoltz, K. L., Katagi, H., Woodfin, A. R., Rendleman, E. J., Marshall, S. A., Murray, D. C., Wang, L., Ozark, P. A., Mishra, R. K., Hashizume, R., Schiltz, G. E., & Shilatifard, A. (2018). Targeting Processive Transcription Elongation via SEC Disruption for MYC-Induced Cancer Therapy. Cell, 175(3), 766–779.e17. https://doi.org/10.1016/j.cell.2018.09.027 View Source
